molecular formula C20H20F2N4O3S B10938561 3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10938561
M. Wt: 434.5 g/mol
InChI Key: GXDPMFMBIDTTTL-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(difluoromethyl)-N-[(E)-{4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl}methylidene]-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both difluoromethyl and triazole moieties enhances its potential as a versatile building block for drug discovery and material science .

Properties

Molecular Formula

C20H20F2N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-[4-methoxy-3-[(4-methoxyphenoxy)methyl]phenyl]methanimine

InChI

InChI=1S/C20H20F2N4O3S/c1-27-15-5-7-16(8-6-15)29-12-14-10-13(4-9-17(14)28-2)11-23-26-19(18(21)22)24-25-20(26)30-3/h4-11,18H,12H2,1-3H3/b23-11+

InChI Key

GXDPMFMBIDTTTL-FOKLQQMPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)/C=N/N3C(=NN=C3SC)C(F)F)OC

Canonical SMILES

COC1=CC=C(C=C1)OCC2=C(C=CC(=C2)C=NN3C(=NN=C3SC)C(F)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.